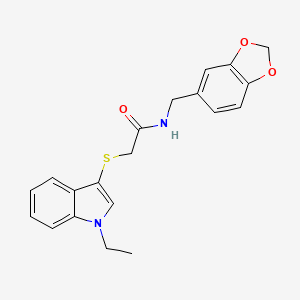

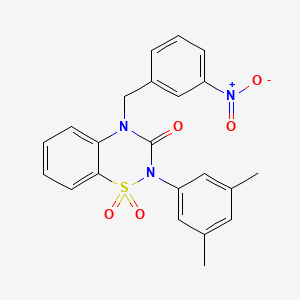

N-(1,3-苯并二氧杂环-5-基甲基)-2-(1-乙基吲哚-3-基)硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

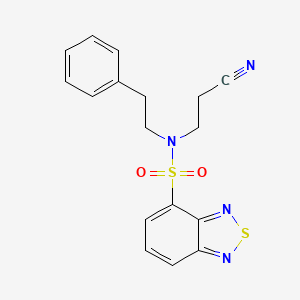

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is a synthetic molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and characterization of structurally related sulfanyl acetamide derivatives, which suggests that the compound may share similar synthetic routes and biological properties .

Synthesis Analysis

The synthesis of related sulfanyl acetamide derivatives typically involves multi-step reactions starting from basic aromatic acids or esters. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide (CS2) to afford the core structure. Subsequent reactions with N-substituted-2-bromoacetamides yield the target compounds . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides follows a comparable pathway, starting from benzoic acid and proceeding through several intermediates before the final coupling reaction . These methods typically employ DMF and sodium hydride (NaH) as reagents, indicating that the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide might also involve such reagents and steps.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized using various spectral techniques such as EI-MS, IR, and (1)H-NMR. These techniques confirm the successful synthesis of the compounds and provide detailed information about the molecular framework, including the presence of specific functional groups and the overall molecular conformation . The presence of the sulfanyl group (-S-) and the acetamide moiety (-NHCOCH3) is a common feature in these compounds, which is likely to be present in the compound of interest as well.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives is not explicitly detailed in the provided papers. However, the synthesis process itself involves reactions such as esterification, hydrazide formation, cyclization, and nucleophilic substitution, which are indicative of the chemical behavior of these compounds . The presence of reactive functional groups like the sulfanyl and acetamide groups suggests that the compound may undergo further chemical transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfanyl acetamide derivatives, such as solubility, melting points, and stability, are not extensively discussed in the provided papers. However, the compounds' activity against various enzymes and microbes suggests that they have significant biological relevance. For example, some derivatives were found to be active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, as well as showing antimicrobial and hemolytic activity . These biological activities imply that the compound may also possess similar properties, which could be of interest for pharmaceutical applications.

科学研究应用

抗菌活性:

- 由 (Attia 等人,2014) 进行的一项研究报告了一种具有相似结构的化合物,显示出对金黄色葡萄球菌和其他细菌菌株的活性。

- 由 (Siddiqa 等人,2014) 合成并评估了另一种对各种细菌菌株表现出中等抗菌活性的化合物。

抗癌特性:

- 由 (Altıntop 等人,2017) 进行的研究重点是合成基于苯并二氧杂环的二硫代氨基甲酸酯衍生物,显示出作为抗癌剂对抗人肺腺癌和大鼠神经胶质瘤细胞系的潜力。

- 由 (Horishny 等人,2021) 进行的另一项研究合成了对白血病细胞系具有显着细胞毒性作用的衍生物。

酶抑制:

- 由 (Abbasi 等人,2019) 进行的一项研究调查了具有苯并二氧杂环和乙酰胺部分的磺酰胺,揭示了对某些酶的显着抑制活性。

分子对接和光谱分析:

- (Almutairi 等人,2018) 对具有相似结构的化合物进行了振动光谱分析和量子化学计算,提供了对其抗菌特性的见解。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-2-22-11-19(15-5-3-4-6-16(15)22)26-12-20(23)21-10-14-7-8-17-18(9-14)25-13-24-17/h3-9,11H,2,10,12-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILZBHHKNUNCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)